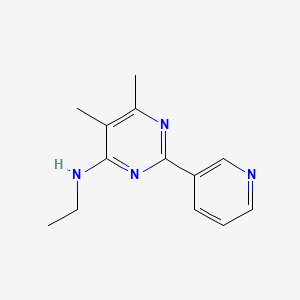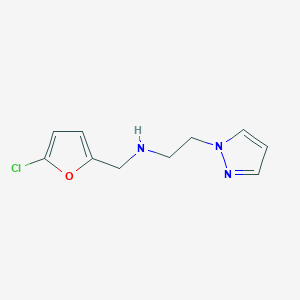
(2,4-Di-n-butyloxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Di-n-butyloxyphenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the magnesium-bromide bond in this compound makes it highly reactive and useful in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Di-n-butyloxyphenyl)magnesium bromide typically involves the reaction of 2,4-Di-n-butyloxybromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction is as follows:
2,4−Di-n-butyloxybromobenzene+Mg→(2,4−Di-n-butyloxyphenyl)magnesium bromide
Industrial Production Methods: Industrial production of Grignard reagents, including this compound, often involves continuous flow processes to ensure consistent quality and yield. These methods utilize automated systems to control the reaction conditions precisely, such as temperature, solvent flow rate, and reactant concentration.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Di-n-butyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically performed in anhydrous conditions using solvents like THF or diethyl ether.
Substitution Reactions: Often carried out with halogenated compounds in the presence of a catalyst.
Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Resulting from coupling reactions.
Applications De Recherche Scientifique
(2,4-Di-n-butyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2,4-Di-n-butyloxyphenyl)magnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms in the solvent, stabilizing the reactive intermediate and facilitating the reaction.
Comparaison Avec Des Composés Similaires
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the butyloxy groups.
2,4-Dimethoxyphenylmagnesium Bromide: Similar structure but with methoxy groups instead of butyloxy groups.
Uniqueness: (2,4-Di-n-butyloxyphenyl)magnesium bromide is unique due to the presence of the butyloxy groups, which can influence the reactivity and selectivity of the compound in various reactions. These groups can also provide steric hindrance, affecting the overall reaction pathway.
Propriétés
Formule moléculaire |
C14H21BrMgO2 |
|---|---|
Poids moléculaire |
325.52 g/mol |
Nom IUPAC |
magnesium;1,3-dibutoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C14H21O2.BrH.Mg/c1-3-5-10-15-13-8-7-9-14(12-13)16-11-6-4-2;;/h7-8,12H,3-6,10-11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
TXFWRGCDSNDVKL-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=CC(=[C-]C=C1)OCCCC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)

![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)

![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)




